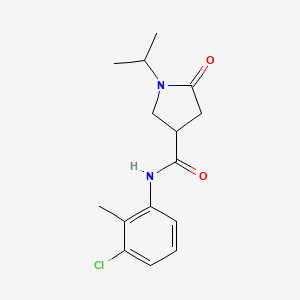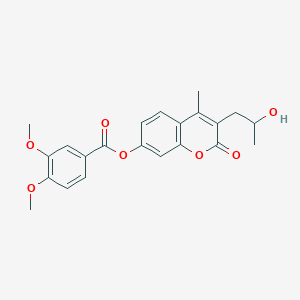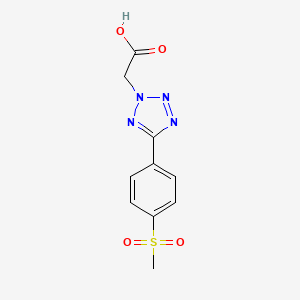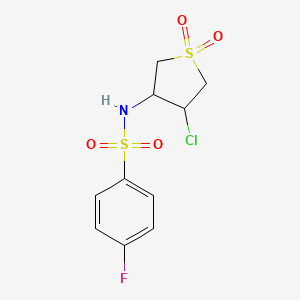![molecular formula C19H16O6 B11078142 1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, methyl ester](/img/structure/B11078142.png)
1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzo[f]chromene core, a tetrahydrofuran ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[f]chromene derivatives and tetrahydrofuran-containing molecules. Examples include:
- METHYL 1-OXO-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLATE
- 2-PROPENOIC ACID, 2-METHYL-, TETRAHYDRO-2-OXO-3-FURANYL ESTER
Uniqueness
METHYL 3-OXO-1-(2-OXOTETRAHYDRO-3-FURANYL)-2,3-DIHYDRO-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16O6 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
methyl 3-oxo-1-(2-oxooxolan-3-yl)-1,2-dihydrobenzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C19H16O6/c1-23-18(21)16-15(12-8-9-24-17(12)20)14-11-5-3-2-4-10(11)6-7-13(14)25-19(16)22/h2-7,12,15-16H,8-9H2,1H3 |
InChI Key |
IKOZUVTYOMNUOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(C=CC3=CC=CC=C32)OC1=O)C4CCOC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[Chloro(difluoro)methoxy]-1,3-benzothiazol-2-amine](/img/structure/B11078077.png)


![1-{3-[3-(4-Ethoxyphenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11078098.png)
![ethyl (2E)-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}(2-phenylhydrazinylidene)ethanoate](/img/structure/B11078110.png)
![1-(1-Naphthylmethyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11078117.png)
![N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11078122.png)
![N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide](/img/structure/B11078128.png)
![1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B11078136.png)
![N-(2-methoxyphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078137.png)
![7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11078147.png)
![5-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B11078155.png)
